N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
This compound is a pyrrolo[2,3-c]pyridine derivative featuring a 2,4-difluorophenylmethyl group at the N-position and a 2-methylphenylmethyl substituent at the 1-position of the pyrrolo-pyridine core. Pyrrolo-pyridine scaffolds are known for their versatility in medicinal chemistry, often serving as kinase inhibitors or enzyme modulators due to their planar heteroaromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O2/c1-16-4-2-3-5-19(16)14-28-10-8-17-9-11-29(24(31)23(17)28)15-22(30)27-13-18-6-7-20(25)12-21(18)26/h2-12H,13-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIABPQKQCOLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Insights
Pyrrolo[3,4-b]pyridine derivatives () exhibit fused ring systems that may confer rigidity, impacting target selectivity .
Substituent Effects :
- Fluorinated Aryl Groups : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas dichlorophenyl () increases steric bulk and oxidation resistance .
- Acetamide Side Chains : Piperidinylethyl () and pyridinyl () acetamide variants demonstrate how basic nitrogen atoms or aromatic rings modulate solubility and target engagement. The target’s simple acetamide may prioritize synthetic accessibility over tailored pharmacokinetics .
Synthetic Approaches :
- The target compound’s synthesis likely involves multi-step coupling reactions, akin to methods in and (e.g., Pd-catalyzed cross-coupling for aryl substitutions). Microwave-assisted cyclization () or one-pot MCRs () are alternative strategies for related scaffolds .
Biological Activity Trends :
- Fluorinated aryl groups (e.g., 2,4-difluorophenyl, 4-fluorophenyl) are recurrent in compounds with improved target affinity and reduced off-target interactions (see ). The target’s methylphenyl group may enhance hydrophobic binding but could limit solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
